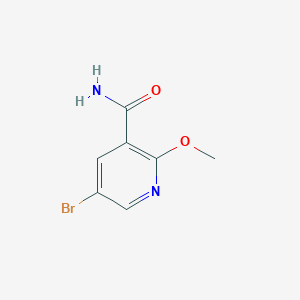

5-Bromo-2-methoxynicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZFUIWUXBBSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741784 | |

| Record name | 5-Bromo-2-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-66-5 | |

| Record name | 5-Bromo-2-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-methoxynicotinamide synthesis from 2,5-dibromopyridine

An In-depth Technical Guide to the Regioselective Synthesis of 5-Bromo-2-methoxynicotinamide from 2,5-Dibromopyridine

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of this compound, a valuable building block in medicinal chemistry, starting from the commercially available 2,5-dibromopyridine. The described synthetic pathway is designed for robustness and regiochemical control, proceeding through three key transformations: 1) selective nucleophilic aromatic substitution (SNAr) to install the 2-methoxy group, 2) directed ortho-metalation (DoM) and subsequent carboxylation to introduce the carboxylic acid function at the C-3 position with high selectivity, and 3) a final amidation step to yield the target nicotinamide. This document details the underlying chemical principles, provides field-proven, step-by-step experimental protocols, and summarizes key quantitative data, offering researchers and drug development professionals a practical and scientifically grounded guide for the preparation of this important intermediate.

Introduction: Strategic Importance and Synthetic Rationale

Substituted nicotinamides are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. This compound, in particular, serves as a versatile intermediate, featuring three distinct functional handles that can be selectively manipulated for the construction of complex molecular architectures and compound libraries. The bromine atom at the C-5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, the methoxy group can be a site for derivatization or a key pharmacophoric element, and the primary amide offers a point for further modification or hydrogen bonding interactions.

The selection of 2,5-dibromopyridine as the starting material is a strategic choice rooted in its commercial availability and the inherent differential reactivity of its two bromine substituents.[1][2] The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, activates the C-2 bromine towards nucleophilic aromatic substitution. This intrinsic reactivity allows for a highly selective and efficient introduction of the methoxy group, setting the stage for the subsequent regiocontrolled functionalization of the C-3 position. This guide elucidates a robust pathway that leverages this reactivity profile to achieve an efficient and scalable synthesis.

Overall Synthetic Strategy

The transformation of 2,5-dibromopyridine into this compound is executed via a three-stage linear synthesis. This strategy ensures maximum control over the regiochemical outcome at each step.

-

Stage 1: Selective Methoxylation. The synthesis commences with a selective nucleophilic aromatic substitution (SNAr) reaction on 2,5-dibromopyridine. The greater electrophilicity at the C-2 position facilitates a regioselective displacement of the bromine atom by a methoxide nucleophile, yielding the key intermediate, 5-bromo-2-methoxypyridine.[3]

-

Stage 2: Directed ortho-Metalation (DoM) and Carboxylation. With the C-2 position now occupied by a methoxy group, this substituent is leveraged as a powerful directing group. Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) results in selective deprotonation at the adjacent C-3 position. This ortho-lithiated species is then trapped with an electrophile, in this case, carbon dioxide (dry ice), to install a carboxylic acid group, forming 5-bromo-2-methoxynicotinic acid.

-

Stage 3: Amidation. The final stage involves the conversion of the carboxylic acid to the primary amide. This is reliably achieved through a two-step sequence: activation of the carboxylic acid, for instance by conversion to its acyl chloride, followed by reaction with an ammonia source to furnish the target this compound.

The complete workflow is visualized in the diagram below.

Caption: Overall synthetic workflow.

Experimental Protocols & Methodologies

Stage 1: Synthesis of 5-Bromo-2-methoxypyridine

Principle and Rationale: This step relies on the well-established SNAr mechanism. The pyridine nitrogen atom acts as a strong electron-withdrawing group, reducing electron density most significantly at the C-2 and C-6 positions. This makes the C-2 carbon highly electrophilic and susceptible to attack by the methoxide nucleophile. The reaction proceeds with excellent regioselectivity, as the C-5 position is significantly less activated. Using sodium hydroxide in methanol provides an operationally simple method for the in situ generation of the sodium methoxide nucleophile.[3]

Detailed Experimental Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyridine (47.0 g, 0.2 mol), solid sodium hydroxide (8.0 g, 0.2 mol), and methanol (200 mL).

-

Stir the mixture and heat to reflux. Maintain reflux for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the majority of the methanol using a rotary evaporator.

-

To the resulting residue, add deionized water (100 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with dichloromethane (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by vacuum distillation to obtain 5-bromo-2-methoxypyridine as a clear liquid.

| Parameter | Expected Value | Reference |

| Typical Yield | >95% | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Molecular Weight | 188.02 g/mol |

Stage 2: Synthesis of 5-Bromo-2-methoxynicotinic Acid

Principle and Rationale: This transformation is a cornerstone of pyridine chemistry, utilizing the 2-methoxy group as a Directed Metalation Group (DMG). Strong lithium amide bases like LDA are sterically hindered and non-nucleophilic, making them ideal for deprotonation rather than addition reactions. The lone pair electrons on the methoxy oxygen coordinate to the lithium ion of LDA, pre-complexing the base and delivering it to the adjacent C-3 proton. This chelation effect dramatically enhances the kinetic acidity of the C-3 proton, ensuring highly regioselective deprotonation. The resulting stabilized organolithium intermediate is a potent nucleophile that readily attacks the electrophilic carbon of CO₂, forming the carboxylate salt.

Caption: Chelation-driven regioselectivity in DoM.

Detailed Experimental Protocol: Note: This reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Add anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (11.1 g, 0.11 mol) to the flask. Cool the solution to -20 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) dropwise via syringe, maintaining the internal temperature below -10 °C. Stir the resulting LDA solution at this temperature for 30 minutes.

-

Cool the LDA solution to -78 °C.

-

In a separate dry flask, dissolve 5-bromo-2-methoxypyridine (18.8 g, 0.1 mol) in anhydrous THF (50 mL).

-

Add the solution of 5-bromo-2-methoxypyridine dropwise to the cold LDA solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

-

While the reaction stirs, crush a sufficient quantity of dry ice (solid CO₂, ~50 g) into a coarse powder.

-

Rapidly transfer the reaction mixture via cannula into a separate flask containing the crushed dry ice and an overhead stirrer. A vigorous reaction will occur.

-

Allow the mixture to slowly warm to room temperature, during which time the excess CO₂ will sublime.

-

Quench the reaction by carefully adding 100 mL of water.

-

Acidify the aqueous mixture to pH ~3 using 2 M hydrochloric acid. A white precipitate should form.

-

Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 5-bromo-2-methoxynicotinic acid.

| Parameter | Expected Value |

| Typical Yield | 75-85% |

| Appearance | White to off-white solid |

| Molecular Weight | 232.02 g/mol |

Stage 3: Synthesis of this compound

Principle and Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental organic transformation. A highly reliable method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂). The byproducts of this reaction, HCl and SO₂, are gaseous, which simplifies purification. The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophile like ammonia to form the stable amide bond.

Detailed Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 5-bromo-2-methoxynicotinic acid (23.2 g, 0.1 mol).

-

Carefully add thionyl chloride (22 mL, 0.3 mol) to the flask.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. The solid should dissolve as it converts to the acyl chloride.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride residue in anhydrous THF (100 mL) and cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of concentrated ammonium hydroxide (28-30%, 50 mL).

-

Slowly and carefully add the cold THF solution of the acyl chloride to the stirred ammonium hydroxide solution. An exothermic reaction will occur, and a precipitate will form.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any ammonium salts.

-

Dry the product in a vacuum oven at 50 °C to a constant weight to yield this compound.

| Parameter | Expected Value |

| Typical Yield | 85-95% (from the acid) |

| Appearance | White crystalline solid |

| Molecular Weight | 231.04 g/mol |

| CAS Number | 1245646-66-5 |

Safety and Handling

-

2,5-Dibromopyridine: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and reacts violently with water. Must be handled under a strictly inert atmosphere using proper syringe and cannula techniques.

-

Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release toxic gases (HCl, SO₂). Work in a fume hood and use a gas trap.

-

Inert Atmosphere: The directed ortho-metalation step is highly sensitive to air and moisture. Ensure all glassware is oven- or flame-dried and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

Conclusion

This guide has detailed a logical and efficient three-stage synthesis for producing this compound from 2,5-dibromopyridine. The strategy capitalizes on the intrinsic electronic properties of the pyridine ring to achieve a selective methoxylation, followed by a powerful directed ortho-metalation to ensure precise C-3 carboxylation. The final, high-yielding amidation step completes the synthesis. The protocols described are robust and scalable, providing a reliable foundation for researchers in organic synthesis and drug development to access this valuable chemical intermediate.

References

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.

- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society.

- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications.

- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.

- 2,5-Dibromopyridine | 624-28-2. Biosynth.

- 2,5-Dibromopyridine:Reactivity,Uses and Hazard. ChemicalBook.

- Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate.

- 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. ChemicalBook.

- 5-Bromo-2-methoxypyridine synthesis. ChemicalBook.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxynicotinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Bromo-2-methoxynicotinamide, a substituted pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and drug discovery. Its unique combination of a bromine atom, a methoxy group, and a nicotinamide core imparts specific electronic and steric properties that are crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of theoretical predictions and established experimental methodologies. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds, enabling a more informed approach to drug design and development.

Introduction: The Scientific Rationale

The strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic profiles. The bromine substituent in this compound can enhance membrane permeability and introduce a potential site for halogen bonding, a specific and directional non-covalent interaction. The 2-methoxy group, an electron-donating substituent, can influence the pKa of the pyridine nitrogen and the overall electron distribution of the aromatic ring, thereby affecting its binding characteristics. The nicotinamide moiety itself is a ubiquitous pharmacophore found in numerous enzyme inhibitors and signaling pathway modulators.

A thorough understanding of the physicochemical properties of this compound is paramount for its rational application in drug discovery. Properties such as solubility, lipophilicity (logP), and acidity (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide delves into these key parameters, providing both predicted values and detailed protocols for their experimental determination.

Chemical and Physical Properties: A Quantitative Overview

Precise experimental data for this compound is not extensively available in the public domain. Therefore, this section presents a combination of data from supplier information and well-established predictive models. It is crucial for researchers to experimentally verify these properties for their specific batches of the compound.

| Property | Value | Source/Method |

| Chemical Formula | C₇H₇BrN₂O₂ | - |

| Molecular Weight | 231.05 g/mol | - |

| CAS Number | 1245646-66-5 | [1] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not available (predicted to be a solid at room temperature) | - |

| Boiling Point | 293.8 ± 40.0 °C (predicted) | ChemicalBook[2] |

| Density | 1.632 ± 0.06 g/cm³ (predicted) | ChemicalBook[2] |

| Solubility | Predicted to be sparingly soluble in water, with better solubility in organic solvents like methanol, ethanol, and DMSO. | Based on the solubility of nicotinamide and the influence of the bromo and methoxy groups. |

| pKa | Predicted to be in the range of 2-4 for the pyridine nitrogen. | Based on theoretical pKa calculations for substituted pyridines. The electron-withdrawing effect of the bromine and the amide group, partially offset by the methoxy group, influences the basicity of the pyridine nitrogen. |

| logP | Predicted to be in the range of 1.5 - 2.5. | The presence of the bromine atom significantly increases lipophilicity compared to unsubstituted nicotinamide. |

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind the choice of each method is provided to offer a deeper understanding of the experimental design.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a rapid rate initially until it is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

-

Validation: The calibration of the apparatus should be regularly checked with certified reference standards.

Solubility Determination

Rationale: Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method (as adapted from studies on nicotinamide[3][4][5][6][7])

-

System Preparation: Prepare saturated solutions of this compound in various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent.

-

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for logP Determination by Shake-Flask Method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Two signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. The coupling pattern will depend on their relative positions.

-

Methoxy Protons: A singlet at around δ 3.9-4.2 ppm, integrating to three protons.

-

Amide Protons: One or two broad singlets in the region of δ 7.0-8.5 ppm, corresponding to the -NH₂ group. The chemical shift can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Pyridine Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).

-

Methoxy Carbon: A signal around δ 50-60 ppm.

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

Infrared (IR) Spectroscopy

Expected Key IR Absorption Bands (KBr pellet or ATR):

-

N-H Stretching: Two bands in the region of 3100-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II): A band in the region of 1580-1620 cm⁻¹.

-

C-O Stretching (Methoxy): A characteristic band around 1250-1200 cm⁻¹.

-

C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Expected Mass Spectral Features (Electrospray Ionization - ESI):

-

Molecular Ion Peak: The mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 231.96 and 233.96, with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the amide group, the methoxy group, or the bromine atom.

Synthesis and Potential Applications

The structural motifs present in this compound suggest its potential utility in various areas of drug discovery, including but not limited to:

-

Enzyme Inhibition: The nicotinamide scaffold is a known pharmacophore for inhibitors of enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.

-

Kinase Inhibition: Substituted pyridines are common cores in many kinase inhibitors.

-

Central Nervous System (CNS) Targets: The ability of the compound to cross the blood-brain barrier (a property influenced by its logP) could make it a candidate for targeting CNS receptors and enzymes.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its key physicochemical properties, offering a combination of predicted data and detailed experimental protocols for their determination. By understanding and applying this knowledge, researchers can more effectively utilize this promising scaffold in the design and development of novel therapeutic agents. It is strongly recommended that the predicted values presented in this guide be experimentally verified to ensure the accuracy and reproducibility of future research.

References

-

USA Chemical Suppliers. 5-bromo-2-methoxynicotinic acid suppliers USA. Available at: [Link].

- Ouyang, J., Zhang, Y., Na, B., et al. (2018). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid.

- Fakhree, M. A. A., et al. (2020). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.

- Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. Conference: Theoretical Chemistry: modeling reactivity from gas phase to biomolecules and solids.

- Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558.

-

Chemguide. mass spectra - the M+2 peak. Available at: [Link].

- Shayanfar, A., et al. (2014). Solubility of nicotinamide in some non-aqueous solvent mixtures. Fluid Phase Equilibria, 375, 269-275.

- Gzyl-Malcher, B., et al. (2021).

- Ouyang, J., et al. (2018). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Consensus, 1(1).

- (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o639.

-

PubChem. 5-Bromonicotinamide. Available at: [Link].

Sources

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 1245646-66-5 [m.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-N-cyclopropyl-6-methoxynicotinamide | C10H11BrN2O2 | CID 164894996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Bromo-2-methoxynicotinamide: Synthesis, Properties, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-2-methoxynicotinamide, a substituted pyridine derivative of interest to researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development. By examining its physicochemical properties, plausible synthetic routes, and potential biological significance, this document serves as a foundational resource for leveraging this molecule in research and development endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a halogenated pyridine carboxamide characterized by a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring. These substitutions are critical in medicinal chemistry, as they can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom, a lipophilic halogen, can enhance membrane permeability and introduce specific interactions with biological targets, while the methoxy group can modulate electronic properties and metabolic stability.

A summary of its key identifiers and calculated properties is presented below:

| Property | Value | Source |

| CAS Number | 1245646-66-5 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Predicted Boiling Point | 293.8±40.0 °C | [1] |

| Predicted Density | 1.632±0.06 g/cm³ | [1] |

Proposed Synthesis Pathway

Conceptual Synthesis Workflow

The proposed synthetic strategy commences with the selective methoxylation of a di-halogenated nicotinic acid derivative, followed by bromination and subsequent conversion of the carboxylic acid to the primary amide.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Chloro-2-methoxynicotinic acid

The synthesis would likely begin with a commercially available dihalopyridine, such as methyl 2,6-dichloropyridine-3-carboxylate. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution by methoxide due to the electronic effects of the adjacent nitrogen and the ester group.

-

To a solution of methyl 2,6-dichloropyridine-3-carboxylate in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable acid and remove the solvent under reduced pressure.

-

The resulting crude ester is then hydrolyzed to the carboxylic acid using standard conditions, such as aqueous sodium hydroxide, followed by acidification.

Causality: The choice of a di-chloro or di-fluoro pyridine derivative is based on the known reactivity of halopyridines in nucleophilic aromatic substitution reactions. The 2- and 6-positions are activated towards nucleophilic attack. The use of sodium methoxide provides the nucleophile for the introduction of the methoxy group.[2]

Step 2: Amidation to form 5-Chloro-2-methoxynicotinamide

The conversion of the carboxylic acid to the primary amide can be achieved through several well-established methods. A common and effective method involves the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.

-

Suspend 5-Chloro-2-methoxynicotinic acid in an inert solvent (e.g., dichloromethane) and add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in an appropriate solvent and add it to a cooled solution of aqueous ammonium hydroxide.

-

Stir the reaction mixture vigorously and then extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Causality: Thionyl chloride is a widely used reagent for the efficient conversion of carboxylic acids to acyl chlorides, which are highly reactive intermediates for amidation.[4] Subsequent reaction with ammonium hydroxide provides a direct route to the primary amide.[5]

Step 3: Bromination to yield this compound

The final step would involve the bromination of the pyridine ring at the 5-position.

-

Dissolve 5-Chloro-2-methoxynicotinamide in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution. An acid catalyst may be required.

-

Heat the reaction mixture and monitor for the consumption of the starting material by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench any excess brominating agent.

-

Isolate the crude product by precipitation or extraction.

-

Purify the final compound by recrystallization or column chromatography to obtain this compound.

Causality: N-bromosuccinimide is a convenient and selective reagent for the bromination of electron-rich aromatic and heteroaromatic rings. The methoxy group on the pyridine ring is an activating group, directing the electrophilic substitution to the 5-position.[2]

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activities for this compound are not extensively reported, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable scaffold or intermediate in drug discovery.

Scaffold for Bioactive Molecules

The nicotinamide core is a fundamental component of the cofactor NAD(P) and is a privileged scaffold in medicinal chemistry. Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as nicotinamide N-methyltransferase (NNMT) and poly(ADP-ribose) polymerases (PARPs). The substitutions on the pyridine ring of this compound can be strategically utilized to modulate binding affinity and selectivity for various protein targets. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of diverse compound libraries for high-throughput screening.[6]

Potential as an NNMT Inhibitor

Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in metabolic diseases such as obesity and type 2 diabetes.[7] Small molecule inhibitors of NNMT are being actively pursued as potential therapeutics. Given that nicotinamide itself is the substrate for NNMT, substituted nicotinamide analogs are a logical starting point for inhibitor design. The methoxy and bromo substituents on this compound could confer potent and selective inhibition of NNMT.

Sources

- 1. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 3. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 7. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Leveraging 5-Bromo-2-methoxynicotinamide in Fragment-Based Drug Discovery

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening millions of large, complex molecules, FBDD focuses on identifying very small, low-complexity organic molecules—"fragments"—that bind weakly but efficiently to a biological target.[1][4] This approach is advantageous because a smaller, more curated library of a few thousand fragments can explore a vast chemical space more effectively than massive HTS libraries.[4][5] The initial hits, though modest in affinity (typically in the high micromolar to millimolar range), provide high-quality starting points.[4][6] Through structure-guided optimization, these fragments are then grown, linked, or merged into highly potent and specific lead compounds.[1][7]

This guide provides a detailed technical overview of 5-Bromo-2-methoxynicotinamide , a versatile heterocyclic compound, as an exemplary fragment for FBDD campaigns. We will dissect its physicochemical properties, outline strategies for its use in screening and hit validation, and provide detailed protocols and workflows for its evolution from a simple fragment into a promising lead candidate.

Part 1: Physicochemical Profile & Rationale for Use

A successful fragment must possess a specific set of properties that adhere to the widely accepted "Rule of Three".[1] This rule provides a guideline for selecting fragments with optimal starting points for elaboration into drug-like molecules.

Core Properties of this compound

The properties of this compound make it an excellent candidate for inclusion in a fragment library. While specific experimental values can vary slightly, computed properties provide a strong basis for its qualification.

| Property | Value (Computed/Typical) | "Rule of Three" Guideline | Conformance |

| Molecular Weight | ~231.05 g/mol | < 300 Da | Yes |

| cLogP | ~1.5 | ≤ 3 | Yes |

| Hydrogen Bond Donors | 1 (from amide -NH₂) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 3 (pyridine N, methoxy O, amide O) | ≤ 3 | Yes |

| Rotatable Bonds | 1 (C-C bond of the amide) | ≤ 3 | Yes |

| Topological Polar Surface Area (TPSA) | ~64.5 Ų | ≤ 60 Ų | Borderline/Acceptable |

Note: Physicochemical properties are derived from computational models and may vary from experimentally determined values. The values for the core nicotinamide structure are well-established.

Strategic Molecular Features for Drug Discovery

Beyond mere compliance with the "Rule of Three," the true value of this compound lies in its rich chemical architecture, which provides multiple avenues for interaction and synthetic elaboration.

-

Pyridine Ring: A common motif in pharmaceuticals, the pyridine nitrogen acts as a hydrogen bond acceptor. Its aromatic system can engage in π-stacking interactions within a protein binding pocket.

-

Amide Group: This functional group is a superb source of hydrogen bonding, capable of acting as both a donor (N-H) and an acceptor (C=O). Its defined geometry helps to lock the fragment into a specific orientation upon binding.

-

Methoxy Group: The oxygen atom serves as an additional hydrogen bond acceptor, while the methyl group can probe small hydrophobic pockets. Its position ortho to the pyridine nitrogen influences the electronic properties of the ring.

-

Bromine Atom: This is arguably the most critical feature for fragment evolution. The bromine atom is a versatile synthetic handle, perfectly "poised" for elaboration via well-established cross-coupling reactions like Suzuki and Stille couplings.[8][9] Furthermore, it can participate in halogen bonding—a specific, non-covalent interaction where the bromine acts as an electrophilic "sigma-hole" donor to engage with nucleophilic residues like backbone carbonyls on the protein target.[10]

Part 2: Target Identification & Screening Strategies

The utility of this compound has been demonstrated in the synthesis of ligands targeting G-protein coupled receptors (GPCRs), such as the serotonin 5-HT7 receptor, which is implicated in various central nervous system disorders.[11][12][13][14][15] This provides a relevant context for discussing its application in a screening campaign.

Biophysical Screening for Weak Affinity Binders

Due to the inherently weak binding of fragments, highly sensitive biophysical techniques are required for hit identification.[4][16] A typical screening campaign would employ one or more of the following methods.

-

Surface Plasmon Resonance (SPR): An increasingly preferred method for its sensitivity and throughput, SPR can detect the binding of low-molecular-weight fragments to a target protein immobilized on a sensor chip in real-time.[2][4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD-NMR) and WaterLOGSY are powerful for detecting transient binding events in solution.[2][16][17] For brominated fragments, ¹⁹F NMR can be a highly effective primary screening method if a fluorine-containing library is used.[16]

-

X-ray Crystallography: This is the gold standard for FBDD.[2][7] Screening fragments by soaking them into protein crystals can directly identify binders and, crucially, reveal their precise binding mode, providing a structural blueprint for optimization.[18]

-

Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in a protein's melting temperature upon ligand binding, offering a rapid and inexpensive primary screen.[6][7]

Workflow for a Fragment Screening Cascade

A robust screening campaign relies on orthogonal methods to eliminate false positives and confirm true hits.[4]

Caption: A typical workflow for fragment screening and hit validation.

Part 3: Hit Validation and Characterization

Once this compound is identified as a primary hit, rigorous validation is essential to confirm its binding is specific, saturable, and optimizable.[2][6]

Protocol: Dose-Response Confirmation using SPR

This protocol confirms the binding affinity (K D ) of the fragment hit.

Objective: To determine the equilibrium dissociation constant (K D ) of this compound binding to the target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5) with target protein immobilized

-

Running buffer (e.g., HBS-EP+)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Serial dilution plates

Methodology:

-

Preparation: Prepare a concentration series of the fragment by serial dilution from the DMSO stock into the running buffer. A typical range for a fragment hit would be from 500 µM down to ~1 µM. Ensure the final DMSO concentration is constant across all samples (e.g., ≤ 1%).

-

System Priming: Equilibrate the SPR system and the sensor chip with running buffer until a stable baseline is achieved.

-

Binding Measurement: Inject each concentration of the fragment over the sensor chip surface for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). Include several buffer-only (blank) injections for double referencing.

-

Data Analysis: Subtract the reference surface and blank injection signals from the active surface data.

-

Affinity Determination: Plot the equilibrium response levels against the fragment concentration. Fit the data to a steady-state affinity model (e.g., 1:1 Langmuir binding) to calculate the K D value. A validated hit will typically have a K D in the 10 µM to 1 mM range.[6]

The Crucial Role of Structural Biology

Obtaining a high-resolution crystal structure of the target protein in complex with this compound is the most valuable outcome of the hit validation stage.[7][18] This structural data is not merely confirmatory; it is the strategic foundation for the next phase, revealing:

-

The precise binding pose of the fragment.

-

Key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts).

-

The surrounding amino acid residues.

-

Solvent-exposed vectors on the fragment that can be used for chemical elaboration.[18]

Part 4: Fragment-to-Lead (F2L) Optimization

With a validated, structurally-characterized hit, the medicinal chemist's goal is to increase potency and improve drug-like properties.[19] This iterative process is known as the Fragment-to-Lead (F2L) cycle.[6]

Caption: The iterative cycle of Fragment-to-Lead (F2L) optimization.

Elaboration Strategy: Leveraging the Bromine Handle

The bromine atom at the 5-position is the ideal vector for "fragment growing." It is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and widely used method in medicinal chemistry.[9][20]

Protocol: Suzuki Coupling for Fragment Elaboration

Objective: To synthesize a small library of analogs by coupling various boronic acids to the 5-position of the fragment.

Reaction Scheme: Starting Material: this compound Reagents: Aryl/heteroaryl boronic acid (or boronate ester), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃ or K₂CO₃), Solvent (e.g., Dioxane/Water mixture).

Methodology:

-

Reaction Setup: In a reaction vessel (e.g., microwave vial), combine this compound (1.0 eq), the chosen boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Solvent Addition: Add the degassed solvent mixture.

-

Reaction: Heat the mixture (conventionally or via microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the crude product using column chromatography to yield the desired coupled product.

-

Characterization: Confirm the structure and purity of the new analog using ¹H NMR, ¹³C NMR, and mass spectrometry.

By selecting a diverse set of boronic acids (e.g., small aromatic rings, heterocycles, aliphatic groups), chemists can rapidly explore the chemical space around the initial fragment, probing for new, potency-enhancing interactions with the target protein. This "SAR by catalog" approach, guided by structural data, is a highly efficient F2L strategy.[3][21]

Conclusion

This compound serves as an outstanding model for the principles of fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a feature-rich structure, makes it a high-quality starting point for identifying novel binders. Critically, its synthetically tractable bromine handle provides a clear and efficient path for structure-guided elaboration. By employing sensitive biophysical screening techniques, confirming hits with orthogonal validation, and leveraging structural biology to guide chemical optimization, researchers can effectively translate this simple fragment into a potent, highly-developed lead compound.

References

-

Drug Discovery News. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

-

Sygnature Discovery. Fragment Screening | Drug Discovery. [Link]

-

Jubilant Biosys. Fragment Screening & Fragment-Based Drug Design. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

-

Wikipedia. Fragment-based lead discovery. [Link]

-

PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

-

Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. [Link]

-

CrystalsFirst. Fragment HIT Identification in FBDD. [Link]

-

Angulo, J., & Cerdan, S. (2011). NMR Screening and Hit Validation in Fragment Based Drug Discovery. ResearchGate. [Link]

-

Podlewska, S., & Bojarski, A. J. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Signal Transduction and Targeted Therapy. [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. [Link]

-

Al-Abed, Y., et al. (2020). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. PubMed Central. [Link]

-

ResearchGate. Synthesis of NS6740. Commercially available 5‐bromo‐2‐furoic acid (1).... [Link]

-

bioRxiv. (2025, December 13). TARGETING 5-HT7 RECEPTOR WITH BIASED LIGANDS TO ALLEVIATE PAIN AND SPINAL NEUROINFLAMMATION. [Link]

-

Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

-

Nikiforuk, A. (2015). Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date. PMC. [Link]

-

Canale, V., et al. (2019). Pharmacology and Therapeutic Potential of the 5-HT7 Receptor. PubMed - NIH. [Link]

Sources

- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 3. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 4. drughunter.com [drughunter.com]

- 5. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]

- 6. sartorius.com [sartorius.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacology and Therapeutic Potential of the 5-HT7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lifechemicals.com [lifechemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

- 19. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of Crystalline Scaffolds: The Case of 5-Bromo-2-methoxynicotinamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of understanding a molecule's behavior. This knowledge underpins everything from predicting bioavailability to designing next-generation materials with tailored properties. It is with this understanding that we embarked on the task of creating an in-depth technical guide on the crystal structure of 5-Bromo-2-methoxynicotinamide.

Our comprehensive search of scientific literature and crystallographic databases, however, has revealed a critical finding: the single crystal X-ray structure of this compound has not been publicly reported. This absence of data presents a unique challenge but also a valuable opportunity. It highlights a gap in the current body of scientific knowledge and underscores the foundational importance of crystallographic studies.

Therefore, this guide will pivot to address this reality. Instead of detailing a non-existent structure, we will provide a comprehensive framework for the determination of the crystal structure of this compound. This will be achieved by leveraging the known crystal structure of a closely related and structurally relevant molecule: (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide . By examining the experimental protocols and structural features of this analog, we can provide a robust and insightful roadmap for researchers seeking to elucidate the crystal structure of this compound.

This guide will serve as a testament to the dynamic nature of scientific inquiry, where the absence of data is not a roadblock but a call to exploration. We will delve into the "how" and "why" of crystallographic analysis, providing a technical narrative that is both instructive and inspiring for the scientific community.

Part 1: The Investigative Blueprint - A Roadmap to Crystal Structure Determination

The journey to elucidating a novel crystal structure is a meticulous process that bridges synthesis, crystallization, and diffraction analysis. The following sections outline a proven workflow, using insights from the successful crystallization of related nicotinamide derivatives.

Synthesis and Purification: The Foundation of Quality Crystals

The prerequisite for any successful crystallographic study is the availability of high-purity material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Proposed Synthetic Route for this compound:

While various synthetic routes may exist, a common approach involves the amidation of a corresponding ester or acid chloride. The synthesis of the related compound, (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide, was achieved by the condensation of 5-bromo-2-methoxybenzaldehyde with isonicotinohydrazide[1]. This suggests that the synthesis of this compound would likely involve the reaction of a suitable activated derivative of 5-bromo-2-methoxynicotinic acid with ammonia or an ammonia equivalent.

Experimental Protocol: A Template for Synthesis

The following is a generalized protocol that would be a logical starting point for the synthesis of this compound, drawing inspiration from established methods for nicotinamide synthesis.

-

Activation of the Carboxylic Acid: 5-bromo-2-methoxynicotinic acid would first be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

-

Amidation: The activated acid derivative would then be reacted with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) in an appropriate solvent system.

-

Workup and Purification: Following the reaction, a standard aqueous workup would be performed to remove inorganic byproducts. The crude product would then be purified, typically by recrystallization or column chromatography, to achieve the high purity (>99%) required for crystallization trials.

The Art of Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination. The choice of solvent, temperature, and crystallization technique are all critical variables that must be empirically optimized.

Insights from a Structural Analog:

Colorless, block-shaped crystals of (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide were successfully obtained from a methanol solution by slow evaporation[1]. This provides a valuable starting point for crystallization trials of this compound.

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. This is often a good initial screening method.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces the solubility, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Table 1: Proposed Crystallization Screening Conditions for this compound

| Solvent System (v/v) | Technique | Temperature (°C) |

| Methanol | Slow Evaporation | 25 |

| Ethanol | Slow Evaporation | 25 |

| Acetonitrile | Slow Evaporation | 25 |

| Dichloromethane/Hexane | Vapor Diffusion | 4 |

| Ethyl Acetate/Heptane | Vapor Diffusion | 4 |

| Toluene | Cooling (from 60°C) | 4 |

X-ray Diffraction Analysis: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction. This technique provides the raw data needed to determine the precise arrangement of atoms in the crystal.

Workflow for Single-Crystal X-ray Diffraction:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Refinement Parameters from the Analog Study:

The data for (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide was collected on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation[1]. The structure was solved using direct methods and refined on F²[1]. These are standard techniques and instrumentation that would be appropriate for the analysis of this compound.

Part 2: Structural Insights from a Close Relative: (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide

While the crystal structure of this compound remains unknown, a detailed examination of its structural analog, (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide, can provide valuable predictive insights into the potential intermolecular interactions and packing motifs.

Table 2: Crystallographic Data for (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide [1]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂BrN₃O₂ |

| Formula Weight | 334.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.020(3) |

| b (Å) | 25.732(2) |

| c (Å) | 11.243(2) |

| β (°) | 102.199(3) |

| Volume (ų) | 2833.4(10) |

| Z | 8 |

Key Structural Features and Intermolecular Interactions

The crystal structure of (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide reveals that the molecules are linked through intermolecular N—H⋯O hydrogen bonds, forming chains along the a-axis[1]. The asymmetric unit contains two independent molecules, with dihedral angles between the benzene and pyridine rings of 24.4(6)° and 23.7(6)°[1].

Hypothesized Interactions for this compound:

Based on the structure of its analog, it is highly probable that the crystal structure of this compound would also be dominated by hydrogen bonding interactions involving the amide group. The amide N-H donors would likely interact with the amide carbonyl oxygen and the pyridine nitrogen as acceptors, leading to the formation of one- or two-dimensional networks. The presence of the bromine atom also introduces the possibility of halogen bonding interactions, which could further influence the crystal packing.

Caption: Potential Intermolecular Interactions in the Crystal Structure of this compound.

Part 3: The Path Forward - A Call to Crystallographers

The absence of a published crystal structure for this compound represents a clear opportunity for further research. The determination of this structure would not only contribute to the fundamental understanding of this particular molecule but also add to the broader knowledge of structure-property relationships in substituted nicotinamides, a class of compounds with significant biological and pharmaceutical relevance.

We encourage researchers in the fields of crystallography, medicinal chemistry, and materials science to consider this compound as a target for investigation. The protocols and insights provided in this guide, based on the successful analysis of a close structural analog, offer a solid foundation for such an endeavor. The resulting crystallographic information would be a valuable addition to public databases and a catalyst for future scientific discovery.

References

-

Ban, Y. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1443. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-methoxynicotinamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Promising Molecule

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical early assessments are the determination of its solubility and stability. This guide provides a comprehensive framework for characterizing 5-Bromo-2-methoxynicotinamide, a compound of interest whose full potential can only be unlocked through a thorough understanding of its physicochemical properties. While specific experimental data for this compound is not extensively available in the public domain, this document serves as a detailed roadmap, grounded in established scientific principles and regulatory expectations, for generating the requisite data. As senior application scientists, our objective is to not only outline the necessary experiments but to also provide the rationale behind these methodologies, ensuring a robust and insightful characterization.

I. Physicochemical Snapshot of this compound

A foundational understanding of a molecule's intrinsic properties is paramount. For this compound, the following information has been collated from available chemical databases. These predicted properties offer initial insights into its potential behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1] |

| Predicted Boiling Point | 293.8 ± 40.0 °C | [1][2] |

| Predicted Density | 1.632 ± 0.06 g/cm³ | [1][2] |

| XLogP3 | 1.65 | [2] |

The positive XLogP3 value suggests a degree of lipophilicity, which may influence its solubility in both aqueous and organic media. The presence of the amide and methoxy groups, alongside the pyridine ring, provides sites for hydrogen bonding and potential interactions with various solvents and pH conditions.

II. The Quest for Solubility: A Gateway to Bioavailability

A compound's therapeutic efficacy is fundamentally linked to its ability to dissolve in physiological fluids. Poor aqueous solubility can be a significant impediment to oral bioavailability. Therefore, a comprehensive assessment of solubility in various media is a critical early-stage activity.

A. Thermodynamic Solubility: The Equilibrium Benchmark

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent. This is a crucial parameter for understanding the maximum achievable concentration in a formulation.

-

Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents, including purified water, phosphate-buffered saline (PBS) at pH 7.4, and buffers at pH values representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C and 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifugation or filtration (using a filter that does not bind the compound) can be employed to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

B. Kinetic Solubility: A High-Throughput Perspective

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO). While less definitive than thermodynamic solubility, it is a valuable high-throughput screening tool.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution in the chosen aqueous buffer (e.g., PBS).

-

Precipitation Monitoring: Monitor the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm) over a defined period. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Caption: Overview of the Forced Degradation Study Workflow.

B. Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are detectable without being overly complex. [3]

Hydrolysis is a common degradation pathway for many pharmaceuticals. [3]

-

Acidic Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N to 1 N hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., up to 7 days), sampling at various time points. [3] 3. Neutralize the samples with a suitable base before HPLC analysis.

-

-

Basic Hydrolysis:

-

Dissolve the compound and add 0.1 N to 1 N sodium hydroxide.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis.

-

Neutralize the samples with a suitable acid before analysis.

-

-

Neutral Hydrolysis:

-

Dissolve the compound in purified water.

-

Follow the same incubation and sampling procedure.

-

-

Protocol:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30%).

-

Store the solution at room temperature, protected from light, and sample at various time points.

-

Analyze the samples by HPLC.

-

Photostability testing is crucial to determine if the compound is light-sensitive, which has implications for manufacturing, formulation, and packaging. [4]

-

Protocol:

-

Expose a solution of the compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [4] 2. A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC and compare them to the dark control.

-

-

Protocol:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80-100 °C) for a defined period.

-

In parallel, heat a solution of the compound under the same conditions.

-

Analyze the samples at various time points by HPLC.

-

IV. Data Interpretation and Presentation

The data generated from these studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.

A. Solubility Data

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~7.0 | 25 | To be determined |

| Purified Water | ~7.0 | 37 | To be determined |

| 0.1 N HCl | 1.2 | 37 | To be determined |

| Acetate Buffer | 4.5 | 37 | To be determined |

| Phosphate Buffer | 6.8 | 37 | To be determined |

| PBS | 7.4 | 37 | To be determined |

B. Stability Data Summary

| Stress Condition | Reagent/Condition | Time | % Degradation | No. of Degradants |

| Acid Hydrolysis | 1 N HCl, 80 °C | TBD | TBD | TBD |

| Base Hydrolysis | 1 N NaOH, 60 °C | TBD | TBD | TBD |

| Neutral Hydrolysis | Water, 80 °C | TBD | TBD | TBD |

| Oxidation | 30% H₂O₂, RT | TBD | TBD | TBD |

| Photolysis | 1.2 million lux hours | TBD | TBD | TBD |

| Thermal (Solid) | 100 °C | TBD | TBD | TBD |

| Thermal (Solution) | 80 °C | TBD | TBD | TBD |

TBD: To Be Determined

V. Concluding Remarks: Building a Foundation for Success

The comprehensive characterization of the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in the drug development process. The protocols and frameworks outlined in this guide provide a robust starting point for these investigations. The resulting data will be instrumental in guiding formulation development, defining appropriate storage and handling conditions, and ensuring the development of a safe, stable, and efficacious drug product.

VI. References

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

-

HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

MDPI. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-5-chloro-N-methoxy-N-methylnicotinamide. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-2-methoxynicotinamide

Abstract

5-Bromo-2-methoxynicotinamide is a synthetic nicotinamide derivative with potential therapeutic applications. While direct studies on its specific molecular targets are limited, its structural features—a substituted nicotinamide core—suggest a high probability of interaction with key enzymes involved in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the hypothesized therapeutic targets of this compound, based on structure-activity relationships of analogous compounds. We delve into the rationale for considering Nicotinamide N-methyltransferase (NNMT), Poly(ADP-ribose) polymerases (PARPs), and Sirtuins (SIRTs) as primary candidates for its biological activity. For each proposed target, this guide outlines detailed experimental workflows for target validation, including enzymatic assays, cellular mechanism-of-action studies, and preclinical model testing. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar nicotinamide analogs.

Introduction to this compound: A Structurally-Informed Hypothesis

This compound is a small molecule belonging to the broad class of nicotinamide derivatives. The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for a multitude of enzymes that regulate fundamental cellular processes, including metabolism, DNA repair, and gene expression.[1] Consequently, synthetic analogs of nicotinamide are of significant interest for their potential to modulate the activity of these NAD+-dependent enzymes.

The specific substitutions on the nicotinamide ring of this compound—a bromine atom at the 5-position and a methoxy group at the 2-position—are anticipated to significantly influence its pharmacokinetic properties and target engagement profile. Halogenation, such as the introduction of a bromine atom, is a common strategy in medicinal chemistry to enhance membrane permeability and metabolic stability. The methoxy group can alter the electronic distribution and steric profile of the molecule, potentially conferring selectivity for specific enzyme binding pockets.

Given the paucity of direct experimental data on this compound, this guide will proceed based on a scientifically grounded, hypothesis-driven approach. We will explore the most probable therapeutic targets by drawing parallels with structurally related nicotinamide analogs for which mechanisms of action have been elucidated. The primary hypothesized targets are:

-

Nicotinamide N-methyltransferase (NNMT)

-

Poly(ADP-ribose) polymerases (PARPs)

-

Sirtuins (SIRTs)

This guide will provide the theoretical framework and practical experimental designs to systematically investigate these hypotheses.

Hypothesized Target I: Nicotinamide N-methyltransferase (NNMT)

NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds, playing a crucial role in regulating the cellular levels of nicotinamide and the universal methyl donor S-adenosyl-L-methionine (SAM).[2][3][4][5][6] Overexpression of NNMT has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.[2][7]

Rationale for Hypothesis

The structural similarity of this compound to the natural substrate of NNMT, nicotinamide, provides a strong rationale for its potential as an inhibitor. Notably, a 2-methoxy-nicotinamide analog has been reported to reduce levels of 1-methylnicotinamide (1-MNA), the product of the NNMT-catalyzed reaction, and to improve metabolic parameters in preclinical models.[8][9] This suggests that the 2-methoxy substitution is compatible with binding to the NNMT active site. The 5-bromo substitution could further enhance binding affinity and cellular potency.

Proposed Experimental Workflow for Target Validation

The following diagram outlines a comprehensive workflow for validating NNMT as a target of this compound.

Caption: Experimental workflow for NNMT target validation.

Detailed Experimental Protocols

Protocol 2.3.1: NNMT Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human NNMT.

-

Materials: Recombinant human NNMT, S-(5'-adenosyl)-L-methionine (SAM), [3H]-SAM, nicotinamide, this compound, scintillation cocktail, filter plates.

-

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl2.

-

Serially dilute this compound in DMSO.

-

In a 96-well plate, add the reaction buffer, recombinant NNMT, and the test compound at various concentrations.

-

Initiate the reaction by adding a mixture of nicotinamide and [3H]-SAM.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction by adding a stop solution.

-

Transfer the reaction mixture to a filter plate to capture the methylated nicotinamide.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2.3.2: Cellular 1-MNA Quantification

-

Objective: To measure the effect of this compound on the intracellular levels of 1-methylnicotinamide (1-MNA).

-

Materials: Cell line with high NNMT expression (e.g., A549), this compound, cell lysis buffer, internal standard (e.g., d3-1-MNA), LC-MS/MS system.

-

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Harvest the cells and perform cell lysis.

-

Perform protein quantification to normalize the samples.

-

Add an internal standard to the cell lysates.

-

Perform metabolite extraction using a suitable solvent (e.g., methanol).

-

Analyze the samples by LC-MS/MS to quantify the levels of 1-MNA.

-

Normalize the 1-MNA levels to the protein concentration and compare the treated samples to the vehicle control.

-

Hypothesized Target II: Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[10][11] PARP inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair.[10][12]

Rationale for Hypothesis